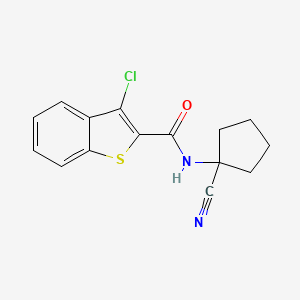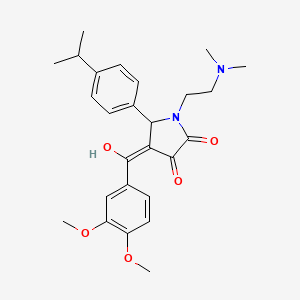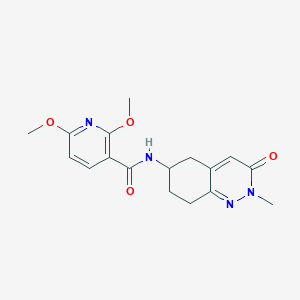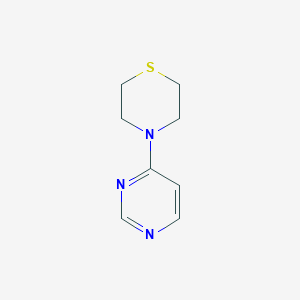
4-Pyrimidin-4-ylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidin-4-ylthiomorpholine, also known as PTM, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTM is a sulfur-containing compound that has a pyrimidine ring attached to a morpholine ring. This compound has shown promising results in various biological and chemical studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidin-4-ylthiomorpholine is not fully understood. However, it has been proposed that 4-Pyrimidin-4-ylthiomorpholine and its derivatives act by inhibiting enzymes involved in key biological pathways. For example, 4-Pyrimidin-4-ylthiomorpholine derivatives have been shown to inhibit the growth of cancer cells by inhibiting the activity of specific enzymes involved in cell division.
Biochemical and Physiological Effects
4-Pyrimidin-4-ylthiomorpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Pyrimidin-4-ylthiomorpholine derivatives have antibacterial and antifungal activity. 4-Pyrimidin-4-ylthiomorpholine derivatives have also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-Pyrimidin-4-ylthiomorpholine derivatives have been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Pyrimidin-4-ylthiomorpholine has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields and purity. 4-Pyrimidin-4-ylthiomorpholine derivatives have also been shown to have low toxicity, making them suitable for use in biological studies. However, 4-Pyrimidin-4-ylthiomorpholine derivatives can be expensive and may require specialized equipment for their synthesis and analysis.
Direcciones Futuras
There are several future directions for research on 4-Pyrimidin-4-ylthiomorpholine and its derivatives. One area of interest is the development of 4-Pyrimidin-4-ylthiomorpholine derivatives with improved activity against specific bacterial and fungal strains. Another area of interest is the development of 4-Pyrimidin-4-ylthiomorpholine derivatives with improved anticancer activity. Additionally, 4-Pyrimidin-4-ylthiomorpholine derivatives could be explored for their potential use as catalysts in organic synthesis. Overall, the potential applications of 4-Pyrimidin-4-ylthiomorpholine and its derivatives make it a promising subject for future research.
Métodos De Síntesis
The synthesis of 4-Pyrimidin-4-ylthiomorpholine involves the reaction of 4-chloropyrimidine with morpholine in the presence of a base and a sulfur source. The reaction proceeds through the substitution of chlorine with sulfur to form the 4-Pyrimidin-4-ylthiomorpholine compound. This method has been modified and optimized to produce 4-Pyrimidin-4-ylthiomorpholine in high yields and purity.
Aplicaciones Científicas De Investigación
4-Pyrimidin-4-ylthiomorpholine has shown potential in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Pyrimidin-4-ylthiomorpholine has also been used as a ligand in coordination chemistry and catalysis. 4-Pyrimidin-4-ylthiomorpholine derivatives have been studied for their antibacterial, antifungal, and anticancer properties.
Propiedades
IUPAC Name |
4-pyrimidin-4-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUUMXNGPNJJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-4-yl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2918840.png)
![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)
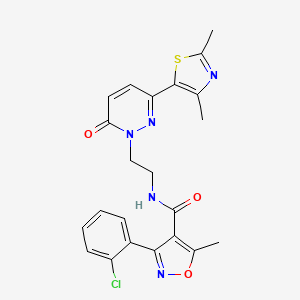

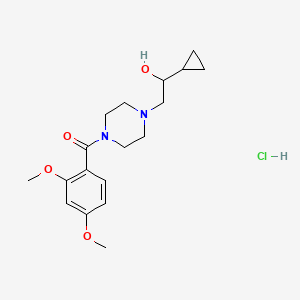
![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)
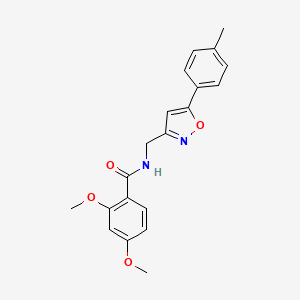
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
